Ranatuerin-2ARa Ranatuerin-2ARa
Brand Name: Vulcanchem
CAS No.:
VCID: VC3664402
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Ranatuerin-2ARa

CAS No.:

Cat. No.: VC3664402

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Ranatuerin-2ARa -

Specification

Introduction

Structural Characteristics

Primary Structure

Ranatuerin-2ARa, like other members of the Ranatuerin-2 family, possesses a distinct primary structure that contributes to its antimicrobial properties. The Ranatuerin-2 family members typically contain between 28 to 31 amino acid residues, with the primary structure showing remarkable variation across different species . Despite this variation, certain features remain conserved across the family.

The typical Ranatuerin-2 peptide chain contains relatively conserved residues at the N-terminal, specifically Gly/Ser1, Ala15, and Lys22. The C-terminus is highly consistent across members of this family, featuring a characteristic hexapeptide ring structure formed by Cys27-Lys28-X-Try30-Gly31-Cys32, where X represents a variable amino acid residue . This disulfide bridge is a defining feature of the Ranatuerin-2 family and plays a crucial role in the peptide's structure and function.

The Role of the "Rana Box"

The C-terminal cyclic structure, often referred to as the "Rana box," is formed by the disulfide bridge between two cysteine residues. This structural feature is common in several families of antimicrobial peptides isolated from amphibians and appears to have varied functional significance depending on the specific peptide. Studies on related peptides have investigated the importance of this disulfide bond for antimicrobial activity with mixed results .

Molecular Properties

Physicochemical Characteristics

Ranatuerin-2ARa possesses specific molecular properties that contribute to its antimicrobial function. The peptide has a molecular weight of 2938.53 Daltons and a molecular formula of C123H217N35O39S4 . These properties reflect the complex nature of this antimicrobial peptide and provide insights into its structure-function relationships.

Table 1: Key Molecular Properties of Ranatuerin-2ARa

PropertyValue
CAS Number511270-29-4
Molecular Weight2938.53 Daltons
Molecular FormulaC123H217N35O39S4
Structural FeaturesContains disulfide bridge forming C-terminal "Rana box"

The peptide's amino acid composition includes both hydrophobic and cationic residues, which are crucial for its antimicrobial function. The presence of these residues contributes to the amphipathic nature of the peptide when it forms an α-helical structure in membrane environments, allowing it to interact with and disrupt bacterial membranes.

Charge and Hydrophobicity

Like many antimicrobial peptides, Ranatuerin-2ARa likely possesses a net positive charge due to the presence of cationic amino acid residues. This positive charge plays a crucial role in the peptide's initial interaction with negatively charged bacterial membranes. The distribution of hydrophobic and hydrophilic residues creates an amphipathic structure that is essential for membrane disruption and subsequent antimicrobial activity.

The balance between hydrophobicity and charge is a critical determinant of both antimicrobial potency and selectivity. Excessive hydrophobicity can increase toxicity toward mammalian cells, while insufficient hydrophobicity may reduce antimicrobial efficacy. Ranatuerin-2 family peptides generally exhibit a favorable balance, showing good antimicrobial activity with relatively low hemolytic effects compared to some other AMP families .

Mechanism of Action

Membrane Interaction

The antimicrobial activity of Ranatuerin-2ARa, like many cationic antimicrobial peptides, is primarily attributed to its ability to interact with and disrupt bacterial cell membranes. The initial interaction is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.

Following this initial binding, the peptide can insert into the membrane due to its amphipathic structure, with hydrophobic residues interacting with the lipid components of the membrane. This insertion leads to membrane disruption through various mechanisms, potentially including pore formation, carpet-like disruption, or other forms of membrane destabilization.

Bacterial Cell Lysis

The disruption of membrane integrity leads to loss of cellular contents, disruption of membrane potential, and ultimately bacterial cell death. This mechanism is fundamentally different from that of conventional antibiotics, which typically target specific metabolic pathways or cellular processes. The membrane-disruptive mechanism of AMPs like Ranatuerin-2ARa makes the development of resistance more difficult, as it would require substantial changes to the fundamental structure of bacterial membranes.

Recent research on a related peptide, Rana-2PN, which also belongs to the Ranatuerin-2 family, has demonstrated that these peptides exert bacteriostatic effects by binding to bacterial cells, inducing membrane rupture and subsequent bacterial death . While these findings specifically refer to Rana-2PN, the mechanism is likely similar for other members of the Ranatuerin-2 family, including Ranatuerin-2ARa.

Antimicrobial Activity

PeptideTest OrganismMinimum Inhibitory ConcentrationReference
Ranatuerin-2CbE. coli2×10^-6 M
Ranatuerin-2AraE. coli3×10^-5 M
Ranatuerin 1TS. aureus120 μM
Ranatuerin 1TE. coli40 μM
Ranatuerin 1TC. albicansNo activity
Rana-2PNVarious strains12.5-100 μM

Factors Affecting Antimicrobial Activity

Several factors can influence the antimicrobial activity of Ranatuerin-2ARa and related peptides. These include:

  • Sequence variations: Even minor changes in amino acid sequence can significantly affect antimicrobial potency, as evidenced by the different MIC values for various Ranatuerin-2 variants .

  • Environmental conditions: Factors such as pH, salt concentration, and the presence of serum proteins can modulate the activity of antimicrobial peptides in different physiological contexts.

  • Structural integrity: The disulfide bridge forming the C-terminal "Rana box" may influence antimicrobial activity, although its importance varies among different peptides within the broader family .

  • Target membrane composition: The lipid composition of target microbial membranes can affect the interaction with antimicrobial peptides and consequently influence their efficacy.

Comparison with Other Ranatuerin Family Peptides

Structural Similarities and Differences

The Ranatuerin-2 family shows remarkable diversity in primary structure while maintaining certain conserved features. This structural diversity translates to differences in antimicrobial potency and spectrum of activity. Among the various members of this family, Ranatuerin-2ARa shares the characteristic C-terminal "Rana box" structure formed by a disulfide bridge, but specific differences in its sequence likely contribute to its unique profile of activity.

Other members of the Ranatuerin family include Ranatuerin-2AMb, Ranatuerin-2ARb, Ranatuerin-2AUa, Ranatuerin-2AVa, Ranatuerin-2AVb, Ranatuerin-2Ca, and Ranatuerin-2Cb, each with distinct molecular weights and formulas . These variations reflect the evolutionary diversity of this peptide family and its adaptation to different ecological niches and pathogen challenges.

Functional Comparison

Different members of the Ranatuerin-2 family exhibit varying levels of antimicrobial activity against different pathogens. For example, Ranatuerin-2Cb inhibits E. coli at a much lower concentration (2×10^-6 M) than Ranatuerin-2Ara (3×10^-5 M) , indicating superior potency against this particular pathogen. Similarly, the recently characterized Rana-2PN showed broad-spectrum antimicrobial activity with MIC values ranging from 12.5 to 100 μM against various bacterial strains .

The hemolytic activity of Ranatuerin-2 family members also varies based on their structures , which is an important consideration for potential therapeutic applications. Peptides with high hemolytic activity would have limited utility as therapeutic agents due to potential toxicity concerns.

Synthesis and Production Methods

Chemical Synthesis

Antimicrobial peptides like Ranatuerin-2ARa can be produced through chemical synthesis methods, particularly solid-phase peptide synthesis. This approach allows for precise control over the peptide sequence and the incorporation of specific modifications if desired. The synthesis typically involves sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage steps to obtain the final peptide product.

For Ranatuerin-2ARa, the synthesis would need to include the formation of the disulfide bridge between the two cysteine residues to create the characteristic C-terminal cyclic structure. This can be achieved through controlled oxidation following the linear peptide synthesis.

Recombinant Production

An alternative approach to obtaining Ranatuerin-2ARa is through recombinant DNA technology. This method involves expressing the peptide in a suitable host organism, such as bacteria, yeast, or insect cells. Recombinant production can be advantageous for larger-scale production, although challenges related to peptide toxicity to the host organism, proper folding, and disulfide bond formation need to be addressed.

The choice between chemical synthesis and recombinant production would depend on factors such as the required quantity, intended application, and economic considerations. For research purposes, chemical synthesis may be preferred due to its flexibility and control over the final product, while recombinant methods might be more suitable for larger-scale production if the peptide advances toward clinical applications.

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